1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone
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Overview
Description
1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone is a complex organic compound with significant pharmacological potential. It features a phenylpiperazine moiety, which is known for its presence in various psychoactive drugs.
Mechanism of Action
Target of Action
The primary targets of this compound are the 5-HT 1A and 5-HT 2A receptors . These receptors are part of the serotonin system, which plays a crucial role in regulating mood, cognition, and other psychological processes.
Mode of Action
This compound exhibits significant affinity to both 5-HT 1A and 5-HT 2A receptors This means that it binds to these receptors and influences their activity
Biochemical Pathways
The compound’s interaction with the 5-HT 1A and 5-HT 2A receptors suggests that it affects the serotonergic pathways in the brain These pathways are involved in a variety of physiological processes, including the regulation of mood, appetite, and sleep
Result of Action
The compound’s action on the 5-HT 1A and 5-HT 2A receptors suggests that it may have effects at the molecular and cellular level that are similar to those of atypical antipsychotic drugs . .
Biochemical Analysis
Biochemical Properties
This compound exhibits significant affinity to both 5-HT 1A and 5-HT 2A receptors . The molecular structure of the compound combines the presence of phenyl-piperazine, hydroxy-propoxy, and 5-norbornene-2,3-dicarboximide subunits which influence the pattern of ligand-receptor interactions .
Molecular Mechanism
The molecular mechanism of action of 1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone involves binding interactions with 5-HT 1A and 5-HT 2A receptors . This interaction could potentially lead to changes in gene expression and enzyme activation or inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone typically involves multiple steps. One common method starts with the preparation of the phenylpiperazine intermediate, which is then reacted with a suitable phenolic compound to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction. This could include the use of continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, particularly neurotransmitter receptors.
Medicine: Investigated for its potential as an antipsychotic and antidepressant agent.
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: An atypical antipsychotic with a similar phenylpiperazine structure.
Buspirone: An anxiolytic drug that also features a phenylpiperazine moiety.
Uniqueness
1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike aripiprazole and buspirone, this compound has been shown to have a different receptor binding profile, potentially leading to unique therapeutic effects .
Properties
IUPAC Name |
1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]-3-methoxyphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-17(25)18-8-9-21(22(14-18)27-2)28-16-20(26)15-23-10-12-24(13-11-23)19-6-4-3-5-7-19/h3-9,14,20,26H,10-13,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYWLRJXLFYDKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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